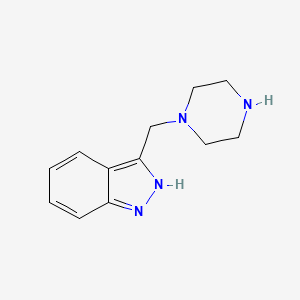
Ethyl 3-hydroxy-4-methylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-methylpent-4-enoate is an organic compound with the molecular formula C8H14O3. It is a derivative of pentenoic acid and is characterized by the presence of a hydroxyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylpent-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the aldol condensation of acetaldehyde with ethyl acetoacetate, followed by dehydration and esterification. This multi-step process requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-4-methylpent-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-4-methylpent-4-enoate.
Reduction: The ester group can be reduced to an alcohol, yielding ethyl 3-hydroxy-4-methylpentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products
Oxidation: Ethyl 3-oxo-4-methylpent-4-enoate
Reduction: Ethyl 3-hydroxy-4-methylpentanol
Substitution: Ethyl 3-chloro-4-methylpent-4-enoate or ethyl 3-bromo-4-methylpent-4-enoate
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates with anti-inflammatory or antimicrobial properties.
Industry: this compound is used in the production of specialty chemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo enzymatic hydrolysis to release the corresponding acid and alcohol. This process is catalyzed by esterases and hydrolases, which play a crucial role in the metabolism and detoxification of ester-containing compounds.
In chemical reactions, the reactivity of this compound is influenced by the presence of the hydroxyl and ester functional groups. These groups can participate in nucleophilic and electrophilic reactions, leading to the formation of various products depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-4-methylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-methylpent-4-enoate: This compound has a similar structure but differs in the position of the hydroxyl group, which can affect its reactivity and applications.
Ethyl 3-oxo-4-methylpent-4-enoate: The oxidized form of this compound, which has different chemical properties and reactivity.
Ethyl 3-hydroxy-4-methylpentanoate: This compound lacks the double bond present in this compound, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h7,9H,2,4-5H2,1,3H3 |
Clé InChI |
JYOXXBCYWPRMSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)







